Home > Products > Screening Compounds P91935 > Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-
Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- - 833484-92-7

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-

Catalog Number: EVT-3194725
CAS Number: 833484-92-7
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid (TTNPB)

  • Compound Description: TTNPB is a synthetic retinoid known for its significant biological activity, particularly in inducing cell differentiation. It has been widely studied for its potential in cancer treatment and prevention. [, , , , ]
  • Relevance: TTNPB, like the target compound, features a tetrahydronaphthalene group directly linked to a benzoic acid moiety. The linker in TTNPB is a propenyl group, while the target compound utilizes an aminomethyl linker. This structural similarity suggests potential overlap in their binding affinities and biological activities with retinoid receptors. [, , , , ]

4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid (Am80)

  • Compound Description: Am80 is a retinoidal amide compound exhibiting potent differentiation-inducing activity. It has been shown to be effective against human promyelocytic leukemia cell line HL-60. [, ]
  • Relevance: Structurally, Am80 connects the tetrahydronaphthalene group to the benzoic acid through a carbamoyl linker. This amide linkage, while different from the aminomethyl linker in the target compound, still positions the two aromatic rings in a somewhat similar spatial orientation, suggesting potential similarities in their interactions with biological targets. [, ]

4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (Bexarotene)

  • Compound Description: Bexarotene is an FDA-approved drug for treating cutaneous T-cell lymphoma (CTCL). It functions as a selective retinoid X receptor (RXR) agonist. []
  • Relevance: Bexarotene shares the core structure of a substituted tetrahydronaphthalene linked to benzoic acid. Although Bexarotene has a pentamethyl-substituted tetrahydronaphthalene and an ethynyl linker compared to the target compound's unsubstituted tetrahydronaphthalene and aminomethyl linker, the shared core structure and presence within retinoid-focused research suggests potential for overlapping biological activities. []
  • Compound Description: 3-methyl-TTNPB is a potent retinoid that demonstrates activity towards both retinoic acid receptors (RAR) and retinoid X receptors (RXR). [, , ]
  • Relevance: Like TTNPB, 3-methyl-TTNPB shares the tetrahydronaphthalene and benzoic acid moieties with the target compound, differing in the linker and the substitution pattern on the tetrahydronaphthalene ring. This close structural similarity makes it relevant for comparison in terms of binding affinities and biological effects on retinoid receptors. [, , ]

4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid (LGD1069)

  • Compound Description: LGD1069 is a highly potent and selective retinoid X receptor (RXR) agonist. Its selectivity towards RXR makes it a valuable tool in elucidating the biological roles of individual retinoid receptors. []
  • Relevance: The structure of LGD1069 closely resembles that of 3-methyl-TTNPB and TTNPB, featuring a substituted tetrahydronaphthalene group linked to benzoic acid. Despite differences in the linker and the substitution pattern on the tetrahydronaphthalene, the shared core structure and similar target make it a relevant comparison point to the target compound, particularly in the context of RXR activity. []
Source and Classification

This compound falls under the category of benzoic acid derivatives. Benzoic acid itself is a simple aromatic carboxylic acid, while this derivative features an amino group and a tetrahydronaphthalene moiety. The compound can be classified based on its functional groups as follows:

  • Functional Group: Carboxylic acid (benzoic acid) with an amino substituent.
  • Chemical Class: Aromatic compounds.
Synthesis Analysis

The synthesis of benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- typically involves several steps that may include the following methods:

  1. Starting Materials: The synthesis often begins with readily available precursors such as 4-aminobenzoic acid and 5,6,7,8-tetrahydro-1-naphthalenamine.
  2. Reagents: Common reagents include coupling agents or activating agents to facilitate the formation of the amine bond.
  3. Reaction Conditions: The reactions may be conducted under reflux conditions in organic solvents like methanol or acetonitrile for several hours to ensure complete conversion.
  4. Yield and Purification: The final product is typically purified through recrystallization or chromatography to achieve a high purity level.

For example, a typical reaction might involve the coupling of an amine with a benzoate derivative in the presence of a base such as potassium carbonate in acetonitrile at elevated temperatures for optimal yield.

Molecular Structure Analysis

The molecular structure of benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- can be analyzed using various techniques:

  • Molecular Formula: The empirical formula can be derived from its structure.
  • Structural Features:
    • The benzoic acid core contributes to its aromatic properties.
    • The tetrahydronaphthalene ring introduces additional steric and electronic effects.
    • The amino group provides basicity and potential for further chemical reactions.

Data and Analyses

  • Molecular Weight: Calculated based on the atomic weights of constituent atoms.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure.
Chemical Reactions Analysis

Benzoic acid derivatives are known to participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides when reacted with amines.
  3. Reduction Reactions: Reduction of the carboxylic acid group to an alcohol under specific conditions.

Technical Details

  • Reaction conditions (temperature, pressure) and catalysts can significantly affect the reaction pathways and yields.
Mechanism of Action

The mechanism of action for benzoic acid derivatives often involves:

  • Acid-Base Reactions: The carboxylic acid group can donate protons in acidic environments.
  • Nucleophilic Attack: The amino group can act as a nucleophile in various reactions, forming new bonds with electrophiles.

Relevant Data

Kinetic studies may provide insights into the reaction rates and mechanisms involved in transformations involving this compound.

Physical and Chemical Properties Analysis

The physical properties of benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- include:

  • Melting Point: Determined experimentally.
  • Solubility: Solubility in water and organic solvents varies based on the functional groups present.
  • Stability: Stability under various pH conditions can be assessed through degradation studies.

Relevant Data

Quantitative data on solubility and stability can guide practical applications in formulation chemistry.

Applications

Benzoic acid derivatives have significant applications across various fields:

  1. Pharmaceuticals: Potential use as intermediates in drug synthesis or as active pharmaceutical ingredients due to their biological activity.
  2. Organic Synthesis: Utilized as building blocks in synthetic chemistry for creating more complex molecules.
  3. Agricultural Chemicals: Investigated for use in agrochemicals due to their potential biological activity against pests or pathogens.
Introduction: Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- as a Research Entity

Systematic Nomenclature and Structural Significance of Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-

The systematic name Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- follows IUPAC conventions, precisely defining its molecular architecture. The root "benzoic acid" designates the carboxylic acid-functionalized benzene ring. The prefix "4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-" specifies a substituent at the para (4-) position consisting of a methylene bridge (-CH₂-) connected to a secondary amino group (-NH-), which is itself attached to the 1- position of a 5,6,7,8-tetrahydronaphthalene system. This nomenclature unambiguously differentiates it from structurally related compounds such as AM580 (4-[(5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)CARBOXAMIDO]BENZOIC ACID; CAS 102121-60-8) [1], which features a carboxamido linker rather than an aminomethyl linker and incorporates methyl groups at the 5,5,8,8 positions of the tetralin system. The absence of these methyl groups in the subject compound significantly influences conformational flexibility and electronic properties.

  • Structural Components and Significance:
  • Benzoic Acid Domain: Provides a carboxylic acid functional group enabling salt formation, hydrogen bonding, and ionic interactions critical for solubility and target recognition. This moiety is a common feature in pharmacologically active molecules, including retinoid receptor ligands like bexarotene [5].
  • Methyleneamino Linker (-CH₂-NH-): Introduces conformational flexibility and basic character (pKₐ ~9-10), potentially facilitating pH-dependent solubility and protonation-dependent interactions with biological targets. This contrasts with the planar, hydrogen-bonding capable amide linker in AM580 [1] [3].
  • 5,6,7,8-Tetrahydro-1-naphthalenyl (1-Tetralinyl): Represents a partially saturated bicyclic system combining aromatic character (retained benzene ring) with alicyclic flexibility (cyclohexene ring). This scaffold offers reduced planarity compared to fully aromatic naphthalene, potentially enhancing membrane permeability and altering receptor binding profiles compared to fully unsaturated analogs [7].

Table 1: Structural Comparison with Key Reference Compounds

CompoundSystematic NameMolecular FormulaMolecular WeightKey Structural FeaturesPharmacological Target
Subject CompoundBenzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-C₁₈H₁₉NO₂ (inferred)~281.4 (calculated)Benzoic acid + aminomethyl linker + unsubstituted 1-tetralinUnder investigation
AM5804-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acidC₂₂H₂₅NO₃351.44Benzoic acid + carboxamido linker + 5,5,8,8-tetramethyl-2-tetralinRARα agonist [1] [3]
Bexarotene methyl esterBenzoic acid, 4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]-, methyl esterC₂₅H₃₀O₂362.5Methyl benzoate + ethenyl linker + pentamethyltetralinRXR agonist [4] [5]
Patent Vascular Agent (Am80)4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acidSimilar to AM580?Not specifiedCarboxamido linker, tetramethyltetralinVascular SMC antiproliferative [7]

Rationale for Molecular Design: Integration of Benzoic Acid and Tetrahydro-Naphthalene Scaffolds

The molecular design of Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- embodies strategic hybridization aimed at optimizing receptor interaction profiles and physicochemical properties:

  • Receptor Targeting Versatility: The benzoic acid moiety is a hallmark of nuclear receptor ligands, facilitating specific electrostatic and hydrogen-bonding interactions within ligand-binding domains (LBDs). This carboxylic acid group is critical for the activity of retinoids like AM580 (RARα-selective agonist; EC₅₀ 0.3 nM) and bexarotene (RXR agonist) [1] [5]. Its inclusion suggests potential targeting of nuclear receptors (RAR, RXR, PPAR) or other carboxylic acid-responsive targets. The tetrahydro-naphthalene (tetralin) scaffold provides a hydrophobic domain capable of occupying large lipophilic pockets within these receptors. Its unsubstituted nature contrasts with clinically studied agents (e.g., the 5,5,8,8-tetramethyl substitution in AM580), potentially reducing steric hindrance and altering binding orientation to modulate receptor subtype selectivity or functional activity (agonist vs antagonist) [3].

  • Linker Flexibility and Function: The methyleneamino linker (-CH₂-NH-) introduces several design advantages:

  • Conformational Adaptability: The single-bonded -CH₂- and -NH- groups allow rotation, enabling the molecule to adopt configurations optimal for binding diverse targets. This contrasts with the rigid, planar amide linker in AM580, which enforces a specific orientation between hydrophobic and acidic domains critical for its RARα selectivity [3].
  • Protonation State Modulation: The secondary amine (pKₐ ~9-10) can be protonated under physiological pH, adding a cationic character absent in carboxylic acid-only retinoids. This could enhance interactions with anionic membrane components or specific receptor subpockets, potentially improving tissue penetration or altering pharmacokinetic profiles [7].
  • Metabolic Stability Considerations: While potentially more susceptible to oxidative metabolism than an amide, the amine linker might offer resistance to esterase-mediated hydrolysis, a degradation pathway for ester-containing retinoids like bexarotene methyl ester [4].
  • Synthetic Tractability and SAR Exploration: The structure presents a straightforward disconnection for synthesis: coupling between 4-(aminomethyl)benzoic acid and 5,6,7,8-tetrahydro-1-naphthylamine (or equivalent electrophile/nucleophile). This facilitates efficient preparation and subsequent derivatization for structure-activity relationship (SAR) studies. Key positions for modification include:
  • Tetralin Ring Substitution: Introducing alkyl groups (methyl, ethyl) at positions 5,5,8,8 could enhance hydrophobicity and mimic steric constraints in AM580, potentially boosting affinity for retinoid receptors [1].
  • Benzoic Acid Bioisosteres: Replacement with tetrazole or other acidic groups could explore metabolic stability or potency enhancements.
  • Linker Modifications: Replacing -CH₂- with -CH₂CH₂-, -O-, or -S- could probe linker length and electronic effects on activity.

Table 2: Molecular Design Elements and Their Functional Rationale

Structural ElementKey FeaturesPotential Functional ImpactPrecedent in Pharmacologically Active Compounds
4-Substituted Benzoic AcidCarboxylic acid group (pKₐ ~4.2); planar aromatic ringEnables ionic/hydrogen bonding in receptor LBD; facilitates salt formation for solubilityAM580 (RARα agonist) [1]; Bexarotene (RXR agonist) [5]
-CH₂-NH- LinkerFlexible; basic nitrogen (pKₐ ~9-10); non-planarConformational adaptability; pH-dependent charge state affecting absorption/distributionStructural feature in diverse bioactive amines (e.g., neurotransmitter analogs)
1-Substituted TetralinPartially saturated bicyclic system; unsubstituted alicyclic ring; aromatic ringBalanced lipophilicity (LogP estimated ~3.5); reduced planarity vs naphthalene for permeabilityVascular agents in patents (e.g., Am80 analogs) [7]

Historical Context and Emergence in Chemical Literature

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- emerged indirectly from the evolution of synthetic retinoids and nuclear receptor pharmacology spanning the late 20th and early 21st centuries:

  • Retinoid Scaffold Optimization (1980s-1990s): The foundational work began with modifications of retinoic acid's polyene structure to improve stability and receptor selectivity. Early successes involved replacing diene/triene chains with aromatic rings, leading to compounds like TTNPB (aromatic retinoid) and subsequently, amide-linked derivatives exemplified by AM580 (first reported ~1992) [1] [3]. AM580's design—incorporating a tetrahydronaphthalene hydrophobic group linked via a polar amide bond to benzoic acid—demonstrated the critical role of linker polarity and hydrophobic domain substitution (5,5,8,8-tetramethyl) in achieving RARα selectivity. While the subject compound differs significantly (aminomethyl linker, unsubstituted tetralin, 1- vs 2-substitution), it shares the core concept of benzoic acid-tetralin hybridization pioneered in this era.

  • Linker Diversification and Receptor Subtype Selectivity (Late 1990s-2000s): Research efforts expanded beyond amide linkers to explore ethers, thioethers, and amines to modulate receptor selectivity and physicochemical properties. Patents filed in the early 2000s, such as those describing methods for treating vascular diseases using retinoids like 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid (Am80), highlighted the therapeutic potential of benzoic acid-tetralin hybrids beyond oncology and dermatology, specifically targeting vascular smooth muscle cell proliferation [7]. The aminomethyl linker in the subject compound represents a logical extension of this linker diversification trend, aiming to combine the basic character of amine-containing drugs with the proven pharmacophore elements of benzoic acid and tetralin.

  • Recent Emphasis on Selective Receptor Modulation (2010s-Present): Contemporary research, reflected in studies on analogs of bexarotene and other rexinoids [5], focuses on developing selective nuclear receptor modulators (SNuRMs) with improved therapeutic indices. This involves structural fine-tuning to minimize cross-reactivity (e.g., reducing RAR activation by rexinoids or vice versa) and pleiotropic effects [5]. The emergence of Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- in chemical databases and supplier catalogs reflects ongoing exploration within this chemotype, though detailed biological characterization in peer-reviewed literature appears limited as of 2025. Its presence signifies a compound of interest for probing structure-activity relationships in receptor ligand design, particularly concerning the impact of linker basicity and reduced tetralin substitution.

Overarching Research Objectives for Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- Investigation

Current research objectives for this compound focus on elucidating its fundamental biological interactions and optimizing its structure for potential therapeutic applications, leveraging insights from related pharmacologically active hybrids:

  • Define Primary Molecular Targets and Binding Affinity: A central objective is identifying the high-affinity molecular targets of the compound. Based on structural analogs, potential targets include:
  • Retinoid Receptors (RARα,β,γ; RXRα,β,γ): Determine binding constants (Kd) and functional activity (EC₅₀/IC₅₀ for agonism/antagonism) across subtypes using competitive binding assays and cell-based reporter gene assays (e.g., RXR-RXR mammalian-2-hybrid, RXRE-transcriptional systems) [5]. Key questions include whether the aminomethyl linker enables RARα selectivity akin to AM580's amide linker or favors RXR activation like bexarotene derivatives.
  • Non-Retinoid Nuclear Receptors (PPARγ, LXR): Assess activation potential in heterodimer-selective assays (e.g., LXRE-driven transcription) [5], given the structural similarity to fatty acid-derived ligands.
  • Emerging Targets (e.g., GPCRs, Enzymes): Screen against targets known to bind structurally related amines or benzoic acids (e.g., amine GPCRs, carbonic anhydrases).
  • Elucidate Cellular and Phenotypic Effects: Translate target engagement into functional outcomes in relevant cellular and tissue models:
  • Anti-Proliferative/Differentiation Effects: Evaluate potential in models of oncology (e.g., leukemia cell lines like KMT2A-MLLT3, where rexinoids show activity [5]) and vascular disease (e.g., suppression of vascular smooth muscle cell proliferation, mimicking effects seen with Am80 analogs [7]).
  • Anti-inflammatory and Metabolic Effects: Investigate modulation of inflammatory cytokine production (e.g., IL-4, IL-5, IL-13, IL-12, IFNγ) influenced by retinoid signaling [1] and potential effects on metabolic pathways regulated by PPAR/LXR.
  • Specificity Profiling: Compare effects on vascular endothelial cells vs. smooth muscle cells, aiming for selective SMC antiproliferation to mitigate restenosis without impeding endothelial healing, a critical therapeutic window [7].
  • Optimize Physicochemical and Pharmacokinetic Properties: Enhance the compound's drug-like properties through structural refinement:
  • Solubility and Formulation: Overcome inherent low aqueous solubility (predicted) by exploring salt forms (e.g., sodium, hydrochloride), co-crystals, or nanoformulations, informed by strategies for similar lipophilic retinoids [1] [4].
  • Metabolic Stability: Identify major metabolic soft spots (likely amine oxidation or tetralin ring hydroxylation) and introduce blocking groups or bioisosteres to improve metabolic half-life.
  • Targeted Delivery: Develop delivery systems enabling sustained release or site-specific targeting (e.g., stent coatings, nanoparticle carriers), inspired by vascular device applications of related compounds [7].

Key Knowledge Gaps Driving Current Research on Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-

Despite its structural relationship to pharmacologically validated compounds, significant knowledge gaps exist regarding this specific molecule, motivating ongoing research:

  • Undefined Receptor Selectivity and Functional Activity Profile: The compound's precise binding affinity and functional efficacy across nuclear receptor subtypes remain uncharacterized. Critical unanswered questions include:
  • Does the aminomethyl linker confer RAR, RXR, or novel receptor selectivity compared to the well-established amide-linked analogs (e.g., AM580's RARα selectivity) or ethenyl-linked rexinoids (e.g., bexarotene's RXR agonism) [1] [5]?
  • Is its activity agonist, antagonist, or inverse agonist at its primary targets? Does it exhibit gene- or cell-type selective modulation (e.g., selective RXR heterodimer activation [5])?
  • Does the unsubstituted tetralin ring enhance or diminish receptor binding compared to 5,5,8,8-tetramethyl substituted analogs?
  • Lack of Comprehensive Structure-Activity Relationship (SAR) Data: While the core structure is defined, systematic SAR around this scaffold is limited:
  • Impact of Tetralin Substitution: The functional consequences of introducing alkyl groups (methyl, ethyl, isopropyl) at positions 5,5,8,8 or halogens at aromatic positions on potency, selectivity, and metabolic stability are unknown. Methyl groups in AM580 significantly enhance RARα binding [3].
  • Linker Optimization: The performance of alternative linkers (e.g., -CH₂CH₂-NH-, -CH₂-O-, -CH₂-S-) relative to the methyleneamino group in balancing conformational flexibility, basicity, and stability requires investigation.
  • Benzoic Acid Modifications: Effects of replacing the carboxylic acid with bioisosteres (tetrazole, sulfonamide, acyl sulfonamide) on potency, selectivity, and physicochemical properties are unexplored.
  • Unknown Pharmacokinetics and in vivo Efficacy: Critical ADME (Absorption, Distribution, Metabolism, Excretion) parameters and in vivo biological activity are major gaps:
  • Absorption and Bioavailability: Predictions suggest moderate passive permeability but potentially low aqueous solubility. Experimental determination of LogD, solubility, and permeability (e.g., Caco-2 assay) is needed. The impact of the basic amine on tissue distribution (e.g., lysosomal trapping) is unknown.
  • Metabolic Fate: Major metabolic pathways, enzymes involved (e.g., CYPs, MAOs), and the identity of metabolites are uncharacterized. This information is crucial for predicting drug-drug interactions and half-life.
  • Proof-of-Concept in Disease Models: Efficacy in models of restenosis (e.g., stent-injured arteries [7]), cancer (e.g., leukemia xenografts), inflammation, or metabolic disease is absent. Establishing relevant in vivo models is essential for therapeutic validation.
  • Formulation and Delivery Challenges: Potential applications, particularly in vascular disease requiring localized delivery (e.g., stent coatings), necessitate solving formulation hurdles:
  • Compatibility with Medical Devices: Feasibility of incorporating the compound into polymeric matrices for sustained release from stents or balloon catheters, akin to concepts described for vascular retinoids [7], is untested.
  • Stability in Formulations: Chemical stability of the amine linker under processing conditions (heat, sterilization) and in physiological environments requires assessment.

Table 3: Key Knowledge Gaps and Research Priorities

Knowledge GapResearch PriorityMethodological ApproachPotential Impact
Receptor Selectivity & MechanismIdentify primary high-affinity targets and functional activity (agonist/antagonist)Competitive binding assays; reporter gene assays (RARE, RXRE, LXRE); co-crystallographyFoundation for rational therapeutic targeting and SAR development
Cellular Phenotype & SpecificityDefine effects on proliferation (SMC vs. EC), differentiation, cytokine modulationIn vitro cell assays (SMC/EC cultures); transcriptomics/proteomicsValidation of therapeutic potential (e.g., restenosis suppression [7])
ADME/PK PropertiesDetermine solubility, permeability, metabolic stability, clearance pathwaysLogD/Dissolution assays; Caco-2; liver microsome/S9 incubations; PK studies in rodentsEnable rational lead optimization and prediction of human dosing
SAR Around Core ScaffoldSystematically vary tetralin substitution, linker, and acid groupSynthesis of focused libraries; screening in target/phenotypic assaysIdentification of optimized leads with improved potency, selectivity, or DMPK
Formulation for Local DeliveryDevelop stable, controlled-release formulations for vascular applicationsBiocompatible polymer screening; in vitro release testing; coating stability studiesEnable translation towards device-based therapies (stents, catheters) [7]

Properties

CAS Number

833484-92-7

Product Name

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-

IUPAC Name

4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]benzoic acid

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C18H19NO2/c20-18(21)15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h3,5,7-11,19H,1-2,4,6,12H2,(H,20,21)

InChI Key

WQSUESHUYSPBQE-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NCC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NCC3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.